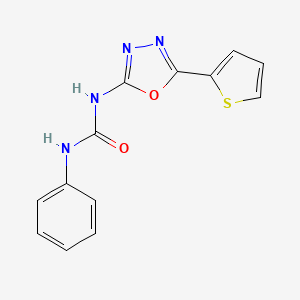

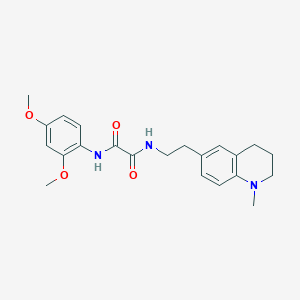

1-Phenyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by IR, 1H-NMR, and HRMS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of derivatives of the mentioned compound is in the treatment of chronic myeloid leukemia (CML). A study by (Weiwei Li et al., 2019) synthesized a series of derivatives that showed potent activity against the human CML cell line K562. These compounds, particularly one with minimal cellular toxicity, demonstrated significant apoptosis induction in CML cells by targeting the PI3K/Akt signaling pathway.

Synthetic Methodologies

Another application is in the synthesis of urea derivatives. (Kejian Li and Wenbin Chen, 2008) developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This method offers advantages in terms of reaction time and yield, highlighting the compound's role in facilitating the development of new chemical entities.

Plant Biology

In plant biology, urea derivatives, including those related to the compound of interest, have shown cytokinin-like activity. (A. Ricci and C. Bertoletti, 2009) discussed how these compounds act as positive regulators of cell division and differentiation, surpassing the activity of traditional cytokinins. This makes them valuable tools for in vitro plant morphogenesis studies.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives have also been explored. For example, (A. Mishra et al., 2000) studied the fungitoxic action of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives against various fungi, comparing their efficacy with commercial fungicides. These findings could contribute to the development of new antifungal agents.

Material Science

In the field of material science, (L. Naik et al., 2019) investigated the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives. These studies indicate that such compounds could play an important role in the development of photonic, sensor, and optoelectronic devices.

Eigenschaften

IUPAC Name |

1-phenyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(19-13)10-7-4-8-20-10/h1-8H,(H2,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFFHDGFXACOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}-3-methyl-1-butanone](/img/structure/B2826453.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)

![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)